molecular formula C38H70O4S B12663382 Dihexadecenyl 3,3'-thiobispropionate CAS No. 94247-41-3

Dihexadecenyl 3,3'-thiobispropionate

Cat. No.: B12663382
CAS No.: 94247-41-3
M. Wt: 623.0 g/mol
InChI Key: UXCVPGNVCHISFE-BNRZXNFUSA-N
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Description

Dihexadecenyl 3,3'-thiobispropionate is an ester derivative of 3,3'-thiobispropionic acid, where the acid’s hydroxyl groups are substituted with hexadecenyl (C16 unsaturated alkyl) chains. The compound belongs to the family of thiodipropionate esters, which are widely used as antioxidants in polymers, lubricants, and food packaging due to their ability to scavenge free radicals and inhibit oxidative degradation .

The sulfur atom in the thiobispropionate backbone enables radical trapping, while the alkyl chains influence solubility, thermal stability, and compatibility with hydrophobic matrices. Unsaturated chains, such as hexadecenyl, may enhance flexibility and solubility in nonpolar media compared to fully saturated analogs .

Properties

CAS No.

94247-41-3

Molecular Formula

C38H70O4S

Molecular Weight

623.0 g/mol

IUPAC Name

[(E)-hexadec-1-enyl] 3-[3-[(E)-hexadec-1-enoxy]-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C38H70O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3/b33-29+,34-30+

InChI Key

UXCVPGNVCHISFE-BNRZXNFUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/OC(=O)CCSCCC(=O)O/C=C/CCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=COC(=O)CCSCCC(=O)OC=CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihexadecenyl 3,3’-thiobispropionate typically involves the esterification of thiobispropionic acid with hexadec-1-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of Dihexadecenyl 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dihexadecenyl 3,3’-thiobispropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dihexadecenyl 3,3’-thiobispropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dihexadecenyl 3,3’-thiobispropionate involves its ability to interact with free radicals and reactive oxygen species, thereby exerting antioxidant effects. The thiobispropionate backbone plays a crucial role in scavenging free radicals, while the hexadec-1-enyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and provide cellular protection .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Ester Group (R) Molecular Weight (g/mol) CAS Number Key Features
Dimethyl 3,3'-thiobispropionate Methyl (C1) 206.26 4131-74-2 Low molecular weight; high volatility
Dibutyl 3,3'-thiobispropionate Butyl (C4) ~322.48 6975-31-1 Intermediate hydrophobicity; used in adhesives
Dilauryl 3,3'-thiobispropionate Dodecyl (C12) ~514.79 123-28-4 Nonionic surfactant; plastic stabilizer
Dimyristyl 3,3'-thiobispropionate Tetradecyl (C14) ~570.91 240-613-2 Moderate thermal stability; food-grade antioxidant
This compound Hexadecenyl (C16:1) ~622.87 (calculated) Not listed Unsaturated chain; enhanced solubility in oils
Distearyl 3,3'-thiobispropionate Octadecyl (C18) ~678.98 693-36-7 High melting point; dominant in polymer stabilization

Physicochemical Properties

  • Melting Point :
    • Saturated esters (e.g., Distearyl, C18) exhibit higher melting points (~60–80°C) due to stronger van der Waals interactions .
    • Unsaturated esters (e.g., Dihexadecenyl, C16:1) likely have lower melting points, improving processability in liquid formulations.
  • Solubility :
    • Longer alkyl chains (C12–C18) increase hydrophobicity, favoring compatibility with polyethylene and polypropylene .
    • Unsaturation in Dihexadecenyl enhances solubility in organic solvents (e.g., hexane, triglycerides) compared to saturated analogs .
  • Thermal Stability :
    • All thiodipropionate esters decompose above 200°C, but saturated esters (e.g., Distearyl) show marginally better stability in high-temperature applications .

Research Findings and Performance Data

Antioxidant Efficacy

  • Radical Scavenging : Thiodipropionate esters act via hydrogen donation from the thioether group. Longer alkyl chains (C18) slow diffusion in polymers, extending service life .
  • Synergistic Effects: Blending with phenolic antioxidants (e.g., BHT) enhances performance. For example, Distearyl ester + BHT reduces polyethylene degradation by 70% .

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